An In-depth Technical Guide to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
An In-depth Technical Guide to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (CAS Number: 27449-35-0), a substituted acetamide derivative of interest in medicinal chemistry and drug discovery. While specific research on this particular hydrochloride salt is limited in publicly available literature, this document synthesizes information from closely related analogues to provide insights into its chemical and physical properties, potential synthetic routes, prospective biological activities, and analytical characterization techniques. This guide serves as a foundational resource for researchers initiating studies on this compound, offering a scientifically grounded framework for experimental design and application development.
Introduction and Molecular Profile
2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride is a chemical entity belonging to the N-benzylacetamide class of compounds. The core structure features a central acetamide group, with a 2-amino substitution and an N-linked 4-methoxybenzyl group. The hydrochloride salt form is intended to enhance solubility and stability for research and potential pharmaceutical applications. The presence of the amino group, the amide linkage, and the methoxy-substituted aromatic ring suggests a potential for a range of biological activities, drawing parallels from structurally similar compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 27449-35-0 | Internal Data |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 230.69 g/mol | [1] |
| IUPAC Name | 2-amino-N-[(4-methoxyphenyl)methyl]acetamide;hydrochloride | Internal Data |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CN.Cl | [1] |
| Physical State | Solid (predicted) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
Synthesis and Purification
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on the synthesis of similar N-substituted acetamides and should be optimized for the specific target molecule.
Step 1: N-Boc-Glycine Synthesis (Amine Protection)
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Dissolve glycine in a 1:1 mixture of 1,4-dioxane and water.
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Add sodium hydroxide solution to adjust the pH to 9-10.
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH with sodium hydroxide.
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Stir the reaction mixture at room temperature overnight.
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Wash the reaction mixture with ethyl acetate to remove any unreacted Boc-anhydride.
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Acidify the aqueous layer to pH 2-3 with a cold solution of hydrochloric acid.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-glycine.
Step 2: Amide Coupling
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Dissolve Boc-glycine in anhydrous dichloromethane (DCM).
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Add 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).
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Stir the mixture at 0 °C for 30 minutes.
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Add 4-methoxybenzylamine to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected intermediate.
Step 3: Deprotection and Salt Formation
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Dissolve the protected intermediate in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
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Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours.
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The hydrochloride salt of the product should precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product, 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride has been published, the structural motifs present in the molecule suggest several avenues for investigation. The acetamide scaffold is a common feature in many biologically active compounds.
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Antimicrobial Activity: Many N-substituted acetamide derivatives have been reported to possess antimicrobial properties. The presence of the amine and amide functionalities, along with the lipophilic benzyl group, could facilitate interactions with microbial cell membranes or enzymes. A related compound, 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, was synthesized to explore its potential as an antimicrobial agent[2].
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Antioxidant Activity: Acetamide derivatives have also been investigated for their antioxidant potential[2]. The methoxy group on the phenyl ring may contribute to radical scavenging activity.
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Enzyme Inhibition: The structural similarity to various enzyme substrates and inhibitors suggests that this compound could be screened against a panel of enzymes, such as kinases, proteases, or histone deacetylases, depending on the therapeutic area of interest.
Proposed In-Vitro Screening Workflow
Caption: A generalized workflow for in-vitro screening of the target compound.
Analytical Characterization
The structural elucidation and purity assessment of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride would rely on a combination of standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the benzyl and acetamide groups, aromatic protons of the methoxyphenyl ring, the methoxy group protons, and exchangeable protons of the amine and amide groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methylene carbons, and the methoxy carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base, and fragmentation patterns consistent with the structure. |
| HPLC | A single major peak indicating the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile and water with an acidic modifier would be a suitable starting point. |
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling substituted acetamides should be followed. Many related compounds are classified as harmful if swallowed, and may cause skin and eye irritation[3].
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride represents an interesting, yet underexplored, chemical entity. Based on the chemistry of related compounds, its synthesis is feasible through standard peptide coupling methodologies. The structural features suggest potential for biological activity, particularly in the areas of antimicrobial and antioxidant research. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its potential applications. Further experimental work is necessary to fully elucidate the properties and potential of this molecule.
References
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Butt, A. M., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2698. [Link]
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PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2024). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
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Eureka. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Patsnap. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of Finerenone.
- Google Patents. (n.d.). 3-Amino-4-methoxy acetanilide (II) preparation method.
Sources
- 1. EP2962690B1 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof - Google Patents [patents.google.com]
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